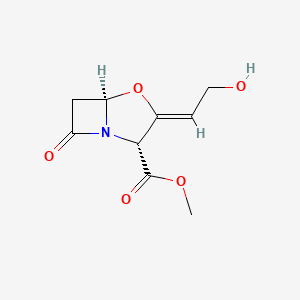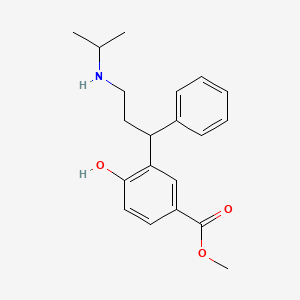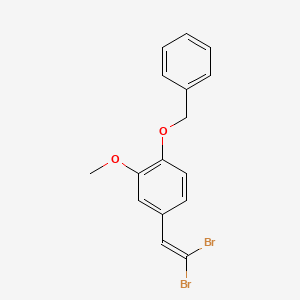
O-Acetyl Scopolamine Hydrobromide
説明
O-Acetyl Scopolamine Hydrobromide (OSHB) is a synthetic derivative of scopolamine, an alkaloid naturally found in various plants, including the nightshade family . This chiral molecule exhibits two enantiomers, namely the ®- and (S)-enantiomers, each possessing distinct chemical and physiological activities .
Molecular Structure Analysis
The molecular formula of this compound is C19H24BrNO5 . Its molecular weight is 426.3 .Chemical Reactions Analysis
A high-performance liquid chromatography (HPLC) method has been developed for the separation of scopolamine and its related compounds . The method was found to be selective, sensitive, precise, accurate, and robust .科学的研究の応用
Pharmacodynamic Properties and Transdermal Delivery
Scopolamine is a muscarinic receptor antagonist with significant efficacy in preventing motion sickness. Its effectiveness, however, is marred by a high incidence of side effects and a short action duration when orally or parenterally administered. Innovations like transdermal scopolamine patches have been developed to mitigate these drawbacks, offering a slow, controlled release of the drug into the systemic circulation over 72 hours. This form of administration mimics a slow intravenous infusion, potentially offering a more effective and well-tolerated alternative for motion sickness prevention, though individual response variability suggests a need for further research to fully understand its pharmacokinetics and optimize its use (Clissold & Heel, 1985).
Cognitive Impairment Modeling
Scopolamine serves as a reference drug for inducing cognitive deficits in both healthy humans and animal models, utilized to explore the role of acetylcholine in memory and attentional processes. The administration of scopolamine in animal studies disrupts sensory discrimination and attention at lower doses, with higher doses affecting learning, memory, and non-cognitive functions. This has made scopolamine a valuable tool in neuroscientific research for understanding cognitive impairment and testing potential therapeutic interventions, underpinning its role in developing pharmacological models for cognitive disorders such as Alzheimer's disease (Klinkenberg & Blokland, 2010).
作用機序
Target of Action
O-Acetyl Scopolamine Hydrobromide, also known as O-Acetyl-(-)-hyoscine Hydrobromide, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors have widespread and diverse functions in both the peripheral and central nervous system, including the regulation of heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
The compound acts as a non-selective competitive inhibitor of M1-M5 mAChRs . As an acetylcholine analogue, it can antagonize mAChRs in the central nervous system and throughout the body, inducing several therapeutic and adverse effects related to alteration of parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
It is known that the compound’s action inhibits the activity of machrs, which play a crucial role in various biochemical pathways . This inhibition can lead to a variety of downstream effects, including changes in heart rate, smooth muscle contraction, and glandular secretion .
Pharmacokinetics
The pharmacokinetic parameters of this compound are largely dependent on the dosage form . In the case of oral administration, the bioavailability is limited, ranging between 3 and 27% . The maximum drug concentration occurs approximately 0.5 hours after oral administration .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting (PONV) . It also exhibits a parasympatholytic effect, which can be used for the treatment of motion sickness . Additionally, it has been found to have central depressing effects at low therapeutic doses .
Safety and Hazards
生化学分析
Biochemical Properties
O-Acetyl Scopolamine Hydrobromide interacts with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby exhibiting a parasympatholytic effect . Its commercial demand is assessed about tenfold higher than for hyoscyamine due to its fewer adverse effects and higher physiological activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an inhibitory effect on acetylcholinesterase activity in vitro . This inhibition can significantly reverse the memory and behavioral deficits caused by scopolamine .
Molecular Mechanism
The mechanism of action of this compound involves inhibiting the activity of the muscarinic acetylcholine receptors (mAChR) . The mAChRs have widespread and diverse functions in the peripheral and in the central nervous system, e.g., the regulation of heart rate, smooth muscle contraction, and glandular secretion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on a scopolamine-induced dementia model of mice, it was found that this compound significantly reversed the memory and behavioral deficits caused by scopolamine .
Metabolic Pathways
It is known that the last enzyme of the tropane alkaloid pathway, hyoscyamine 6β-hydroxylase (H6H), is needed to convert hyoscyamine into scopolamine .
Transport and Distribution
It is known that scopolamine, from which this compound is derived, is commercially produced in large scale by derivatizing the plant extracted (-)-scopolamine with 1-butylbromide via N-alkylation .
Subcellular Localization
It is known that scopolamine, from which this compound is derived, acts as a competitive antagonist at muscarinic acetylcholine receptors .
特性
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-acetyloxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFDYBDRQYWCZ-PUAWHVARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2C[C@@H]3[C@@H]4[C@@H](O4)[C@H](C2)N3C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746960 | |
| Record name | (1R,2R,4S,5S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-(acetyloxy)-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5027-67-8 | |
| Record name | (1R,2R,4S,5S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-(acetyloxy)-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)


![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)


